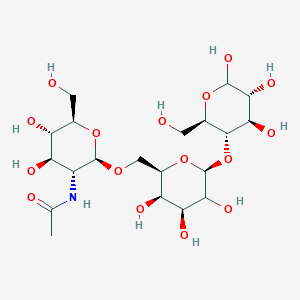
Ethyl quinuclidine-4-carboxylate hydrochloride
Vue d'ensemble
Description
Ethyl quinuclidine-4-carboxylate hydrochloride is a chemical compound with the CAS Number: 22766-67-2 . It has a molecular weight of 219.71 . The IUPAC name for this compound is ethyl quinuclidine-4-carboxylate hydrochloride . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl quinuclidine-4-carboxylate hydrochloride is1S/C10H17NO2.ClH/c1-2-13-9(12)10-3-6-11(7-4-10)8-5-10;/h2-8H2,1H3;1H . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
Ethyl quinuclidine-4-carboxylate hydrochloride is a white to yellow solid . It has a molecular weight of 219.71 . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Generation in Antihistamine Drug Production
- Ethyl quinuclidine-4-carboxylate hydrochloride is involved in the production of the antihistamine drug Quifenadine. Its dehydration process leads to carbenium ion rearrangements that result in complex molecular systems used in medicinal chemistry (Puriņš et al., 2020).
Role in Synthesizing Antimalarial and Antiarrhythmic Agents
- This compound plays a role in the preparation of quinine, quinidine, and their analogs, which are significant as antimalarial and antiarrhythmic agents (Grossberg, 2013).
Kinetics and Mechanism Studies
- The reactions of quinuclidines with ethyl S-aryl thiolcarbonates, including variants of ethyl quinuclidine-4-carboxylate hydrochloride, have been studied for their kinetics and mechanisms. These studies are crucial in understanding the molecular interactions and reactivity of this compound (Castro et al., 1999).
Mass Spectrometry Applications
- Mass spectrometry has been employed to investigate the structural and stereochemical properties of ethyl quinuclidine-4-carboxylate hydrochloride and related compounds. This is key for understanding their molecular fragmentation and behavior (Ermakov et al., 1972).
X-ray Diffraction Studies
- The compound has been characterized using X-ray diffraction, FTIR, NMR spectroscopy, and DFT calculations, revealing detailed insights into its crystal and molecular structure (Dega-Szafran et al., 2009).
Novel Heterocyclic Derivatives
- It has been used to create novel heterocyclic derivatives, which are explored for their potential applications in medicinal chemistry (Renters et al., 1967).
Potential in Antiulcerous Drug Development
- The compound is a part of the synthesis process for potential antiulcerous drugs, indicating its importance in pharmaceutical research (Koikov et al., 1998).
Fluorescent Dyes Synthesis
- It has been used in the synthesis of new fluorescent dyes, showcasing its role in materials science, particularly for potential application in liquid crystal displays (Bojinov & Grabchev, 2003).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-2-13-9(12)10-3-6-11(7-4-10)8-5-10;/h2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGRWAASJLSZMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCN(CC1)CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl quinuclidine-4-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B1434453.png)
![Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1434454.png)






![N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434468.png)
![3-Methyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1434469.png)



